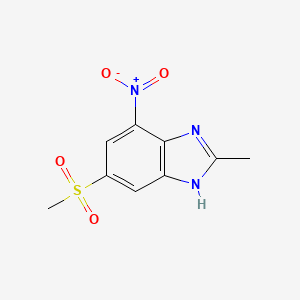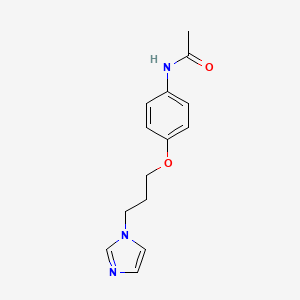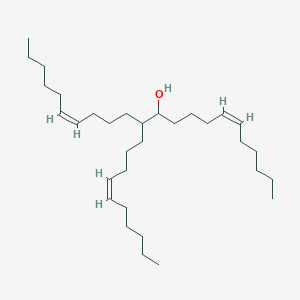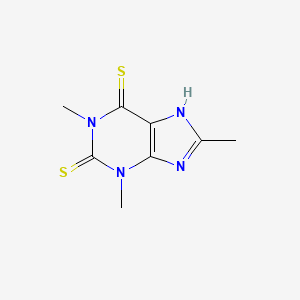
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione is a chemical compound with the molecular formula C8H10N4O2 It is a derivative of purine, a heterocyclic aromatic organic compound
准备方法
The synthesis of 1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the methylation of purine derivatives under controlled conditions. The reaction often involves the use of methylating agents such as methyl iodide or dimethyl sulfate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale methylation processes using automated reactors. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
化学反应分析
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include various purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions: The reactions are often carried out in solvents such as ethanol or methanol, under controlled temperature and pressure conditions to ensure high yield and purity of the products.
科学研究应用
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of various purine derivatives. It is also used in studying the reactivity and properties of purine compounds.
Biology: In biological research, the compound is used to study the effects of purine derivatives on cellular processes. It is also used in the development of biochemical assays.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various chemical products.
作用机制
The mechanism of action of 1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in purine metabolism, altering their activity and affecting cellular processes.
Pathways Involved: The compound influences pathways related to nucleotide synthesis and degradation, impacting DNA and RNA synthesis and repair mechanisms.
相似化合物的比较
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,3,7-Trimethylxanthine (caffeine) and 1,3-Dimethylxanthine (theophylline) share structural similarities with this compound.
Uniqueness: Unlike caffeine and theophylline, this compound has unique methylation patterns and reactivity, making it valuable for specific research and industrial applications.
属性
分子式 |
C8H10N4S2 |
|---|---|
分子量 |
226.3 g/mol |
IUPAC 名称 |
1,3,8-trimethyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C8H10N4S2/c1-4-9-5-6(10-4)11(2)8(14)12(3)7(5)13/h1-3H3,(H,9,10) |
InChI 键 |
UPXJMVIBHHLXHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


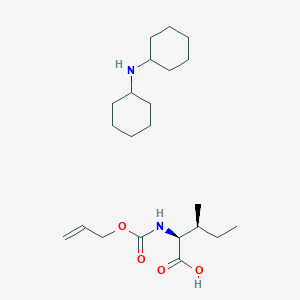
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)


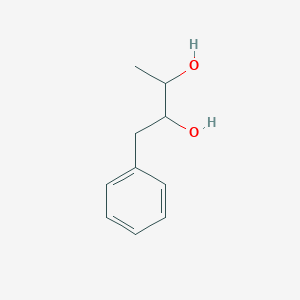
![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)
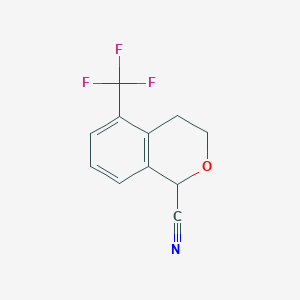

![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
